N-(4-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Attachment of the Sulfanyl Group: This step involves the reaction of the benzodiazole core with a thiol derivative.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 4-chloroaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole.
Acetamide Derivatives: Compounds like N-phenylacetamide, N-(4-chlorophenyl)acetamide.
Uniqueness
N-(4-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of its functional groups, which may confer specific biological activities not seen in other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-22-12-6-7-13-14(8-12)20-16(19-13)23-9-15(21)18-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUHRVSJNFZIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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